L-Arginine ethyl ester dihydrochloride

Catalog No.
S984286
CAS No.
36589-29-4
M.F
C8H20Cl2N4O2
M. Wt
275.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Arginine ethyl ester dihydrochloride

CAS Number

36589-29-4

Product Name

L-Arginine ethyl ester dihydrochloride

IUPAC Name

ethyl 2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride

Molecular Formula

C8H20Cl2N4O2

Molecular Weight

275.17 g/mol

InChI

InChI=1S/C8H18N4O2.2ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;;/h6H,2-5,9H2,1H3,(H4,10,11,12);2*1H

InChI Key

RPFXMGGIQREZOH-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCCN=C(N)N)N.Cl.Cl

Synonyms

L-Arginineethylesterdihydrochloride;36589-29-4;Arg-Oet2HCl;(S)-Ethyl2-amino-5-guanidinopentanoatedihydrochloride;H-Arg-OEt.2HCl;H-Arg-OEt??2HCl;PubChem12965;H-Arg-OEt*2HCl;H-ARG-OET2HCL;H-Arg-OEtdihydrochloride;H-L-Arg-OEt.2HCl;L-Arginineethylester2HCl;C8H20Cl2N4O2;KSC222E8R;L-ArginineethylesterDiHCl;SCHEMBL570000;CTK1C2288;MolPort-003-983-069;ANW-28445;MFCD00038949;SBB066035;AKOS015894255;AKOS015924236;AC-7489;AM81518

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)N.Cl.Cl

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)N.Cl

Nitric Oxide Production:

AEE is a substrate for nitric oxide synthases (NOS), the enzymes responsible for nitric oxide (NO) production in the body. NO plays a crucial role in various physiological processes, including vasodilation (blood vessel relaxation), blood pressure regulation, and immune function. Studies suggest that AEE may increase NO production in certain cell types, potentially impacting these functions [].

Wound Healing:

NO is also involved in wound healing processes. Some studies have investigated the potential of AEE to promote wound healing due to its ability to increase NO production. However, the results are mixed, and further research is needed to determine the effectiveness and optimal application of AEE for wound healing [].

Cancer Research:

Other Potential Applications:

AEE has also been investigated for its potential effects in other areas, including:

  • Muscle function: Some studies suggest that AEE may improve muscle function and exercise performance, but the evidence is limited and requires further investigation [].
  • Erectile dysfunction: AEE has been explored as a potential treatment for erectile dysfunction, but the available evidence is inconclusive and further research is needed [].

L-Arginine ethyl ester dihydrochloride is a derivative of the amino acid L-arginine, modified with an ethyl ester and two hydrochloride groups. This compound is often utilized in biochemical and pharmaceutical applications due to its unique properties. It appears as a white crystalline powder that is highly soluble in water, making it suitable for various formulations. The structure of L-arginine ethyl ester dihydrochloride can be represented by the molecular formula C₈H₁₈Cl₂N₄O₂, indicating the presence of two chlorine atoms associated with the dihydrochloride form .

The modification of L-arginine into its ethyl ester form enhances its lipophilicity, allowing it to penetrate cell membranes more effectively than its parent compound. This alteration helps in bypassing certain metabolic pathways, making it a prodrug that releases L-arginine upon hydrolysis by esterases .

AEE is believed to function by entering cells and being converted back to L-arginine through hydrolysis. L-arginine then serves as a substrate for NOS, the enzyme responsible for nitric oxide (NO) production []. NO is a vital signaling molecule involved in vasodilation (blood vessel relaxation), immune function, and other physiological processes.

By increasing intracellular L-arginine levels, AEE allows researchers to study the effects of enhanced NO production on various cellular processes.

Information regarding the specific toxicity of AEE is limited. However, as a derivative of L-arginine, it is generally considered to have low inherent toxicity []. However, high doses of L-arginine can cause side effects like diarrhea, abdominal pain, and low blood pressure []. Therefore, it is advisable to handle AEE with caution in a research laboratory setting and follow standard laboratory safety protocols.

, primarily involving hydrolysis. In aqueous environments, it can be hydrolyzed to release L-arginine and ethanol:

L Arginine ethyl ester dihydrochlorideesterasesL Arginine+Ethanol+2HCl\text{L Arginine ethyl ester dihydrochloride}\xrightarrow{\text{esterases}}\text{L Arginine}+\text{Ethanol}+2\text{HCl}

This reaction highlights its function as a prodrug, where the active form (L-arginine) is released in biological systems. Additionally, it can participate in various biochemical pathways involving nitric oxide synthesis, given that L-arginine is a precursor for nitric oxide synthase .

L-Arginine ethyl ester dihydrochloride exhibits significant biological activity due to its conversion into L-arginine. L-arginine plays a crucial role in numerous physiological processes, including:

  • Nitric Oxide Production: It serves as a substrate for nitric oxide synthase, leading to the production of nitric oxide, a vital signaling molecule involved in vasodilation and blood flow regulation.
  • Wound Healing: It has been implicated in enhancing wound healing through improved blood flow and nutrient delivery.
  • Immune Function: L-arginine is known to support immune responses by promoting T-cell function and enhancing the activity of macrophages .

The synthesis of L-arginine ethyl ester dihydrochloride typically involves the following steps:

  • Esterification: The reaction between L-arginine and ethanol in the presence of an acid catalyst leads to the formation of L-arginine ethyl ester.
  • Hydrochlorination: The resulting ethyl ester is then treated with hydrochloric acid to yield the dihydrochloride salt form.

These methods ensure high purity and yield of the final product, which can be further purified through recrystallization techniques .

L-Arginine ethyl ester dihydrochloride finds applications across various fields:

  • Pharmaceuticals: It is used as an intermediate in drug formulations aimed at enhancing nitric oxide levels for cardiovascular health.
  • Nutritional Supplements: It serves as a dietary supplement for athletes and individuals seeking improved blood flow and exercise performance.
  • Research: Utilized in laboratory settings for studies related to nitric oxide synthesis and vascular biology .

Studies have shown that L-arginine ethyl ester dihydrochloride interacts with several biological systems. Its primary interaction involves enhancing nitric oxide production, which can influence vascular tone and blood pressure regulation. Furthermore, it may interact with various receptors involved in metabolic pathways related to cardiovascular health.

Several compounds share structural or functional similarities with L-arginine ethyl ester dihydrochloride. Below is a comparison highlighting their uniqueness:

CompoundStructureUnique Features
L-ArginineC₆H₁₄N₄O₂Base amino acid involved in protein synthesis
L-Arginine hydrochlorideC₆H₁₄N₄O₂·HClSalts form enhancing solubility
L-CitrullineC₆H₁₃N₃O₃Precursor to L-arginine; enhances arginine levels
L-Arginine acetateC₈H₁₈N₄O₂·C₂H₄O₂Acetate form providing different pharmacokinetics

L-Arginine ethyl ester dihydrochloride stands out due to its enhanced lipophilicity and ability to serve as a prodrug, facilitating better tissue distribution compared to its counterparts .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

274.0963313 g/mol

Monoisotopic Mass

274.0963313 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-08-15

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